1-(4-chlorobenzyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea
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Overview
Description
1-(4-chlorobenzyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea is a synthetic organic compound that features a urea moiety linked to a chlorobenzyl group and an imidazole ring. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea typically involves the following steps:
Formation of the Imidazole Derivative: The imidazole ring is synthesized through the condensation of an aldehyde with an amine in the presence of an acid catalyst.
Alkylation: The imidazole derivative is then alkylated with a suitable halide to introduce the propyl chain.
Urea Formation: The final step involves the reaction of the alkylated imidazole with 4-chlorobenzyl isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorobenzyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the benzyl ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The imidazole ring is known to interact with metal ions, which could be part of its mechanism in catalysis or biological activity.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorobenzyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)thiourea: Similar structure but with a thiourea moiety.
1-(4-chlorobenzyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)carbamate: Similar structure but with a carbamate moiety.
Uniqueness
1-(4-chlorobenzyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the urea moiety, chlorobenzyl group, and imidazole ring allows for a wide range of interactions and reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[3-(2-phenylimidazol-1-yl)propyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O/c21-18-9-7-16(8-10-18)15-24-20(26)23-11-4-13-25-14-12-22-19(25)17-5-2-1-3-6-17/h1-3,5-10,12,14H,4,11,13,15H2,(H2,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTOSEYKJOMNMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CN2CCCNC(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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